3,7-Dinitrofluoranthene
CAS No.: 105735-71-5
Cat. No.: VC20739547
Molecular Formula: C16H8N2O4
Molecular Weight: 292.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105735-71-5 |
---|---|
Molecular Formula | C16H8N2O4 |
Molecular Weight | 292.24 g/mol |
IUPAC Name | 3,7-dinitrofluoranthene |
Standard InChI | InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H |
Standard InChI Key | WAAHHGKGQYVTNS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Colorform | Yellow needles Pale yellow crystals from 50 percent aq acetone |
Melting Point | 203-204 °C |
Chemical Structure and Properties
Molecular Structure
3,7-Dinitrofluoranthene consists of a fluoranthene core structure with two nitro groups (-NO2) attached at positions 3 and 7. Its molecular formula is C16H8N2O4, indicating 16 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The canonical SMILES notation for this compound is C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4N+[O-])N+[O-], which represents its structural arrangement in chemical notation . This compound is classified as a nitronaphthalene, belonging to the broader family of nitrated polycyclic aromatic hydrocarbons . The molecular structure features a complex ring system derived from the parent fluoranthene, which consists of a naphthalene unit fused with a benzene ring through a five-membered ring, with the addition of nitro groups significantly altering its electronic properties.
Physical Properties
3,7-Dinitrofluoranthene exhibits distinct physical properties that influence its environmental behavior and biological interactions. These properties are summarized in Table 1 below.
Table 1: Physical Properties of 3,7-Dinitrofluoranthene
Property | Value |
---|---|
Molecular Weight | 292.246 g/mol |
Exact Mass | 292.048 |
Density | 1.574 g/cm³ |
Boiling Point | 525.6°C at 760 mmHg |
Flash Point | 268.2°C |
Polar Surface Area (PSA) | 91.640 |
LogP | 5.350 |
Vapor Pressure | 1.3×10⁻¹⁰ mmHg at 25°C |
Index of Refraction | 1.887 |
Source: Data compiled from search result
The high boiling point (525.6°C) and extremely low vapor pressure (1.3×10⁻¹⁰ mmHg at 25°C) indicate that 3,7-Dinitrofluoranthene has very limited volatility at ambient temperatures . The LogP value of 5.35 suggests significant lipophilicity despite the presence of polar nitro groups, which has implications for its bioavailability and environmental partitioning behavior . These physical properties collectively influence how the compound distributes in environmental compartments and interacts with biological systems.
Chemical Identifiers
For comprehensive identification in scientific and regulatory contexts, 3,7-Dinitrofluoranthene is associated with various standardized chemical identifiers as presented in Table 2.
Table 2: Chemical Identifiers for 3,7-Dinitrofluoranthene
Identifier Type | Value |
---|---|
CAS Number | 105735-71-5 |
PubChem CID | 60018 |
HSDB | 7089 |
CCRIS | 2056 |
Source: Data compiled from search results
Environmental Fate
Distribution and Transport
The extremely low vapor pressure (1.3×10⁻¹⁰ mmHg at 25°C) indicates minimal volatilization from water or soil surfaces under ambient conditions. When released into the atmosphere through combustion processes, 3,7-Dinitrofluoranthene would primarily associate with particulate matter and subsequently deposit onto soil, water bodies, and vegetation through wet and dry deposition processes.
The transport and distribution of 3,7-Dinitrofluoranthene in the environment are likely governed by the movement of particulate matter to which it adsorbs, rather than by vapor-phase transport, distinguishing its environmental behavior from more volatile organic compounds.
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